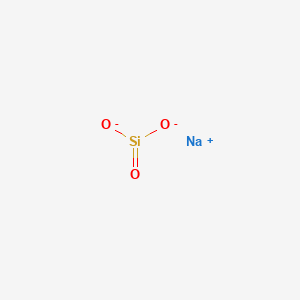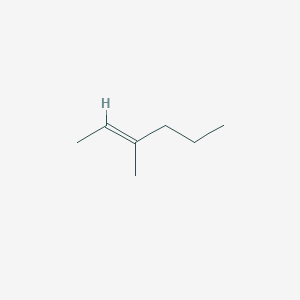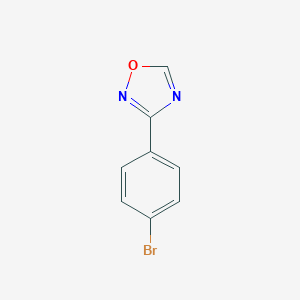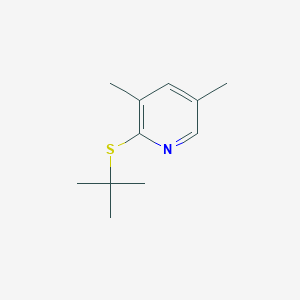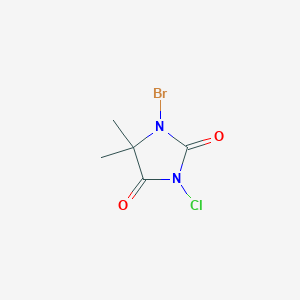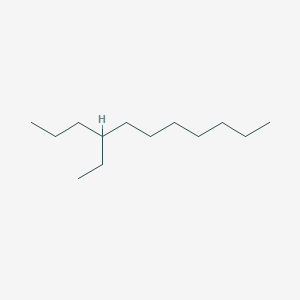
4-Ethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylundecane is a hydrocarbon compound with a chemical formula of C12H26. It is a colorless liquid with a faint odor and is commonly used in the chemical industry as a solvent. In recent years, 4-Ethylundecane has gained attention for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethylundecane is not well understood. However, it is believed to act as a nonpolar solvent, which allows it to dissolve nonpolar compounds such as lipids and oils.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4-Ethylundecane. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethylundecane in laboratory experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-Ethylundecane. These include further studies on its mechanism of action, its potential use as a solvent for the extraction of natural products, and its use as a model compound for studying the behavior of hydrocarbons in the environment. Additionally, there is a need for more research on the potential toxicity of 4-Ethylundecane and its effects on human health.
In conclusion, 4-Ethylundecane is a hydrocarbon compound with potential applications in scientific research. Its unique properties make it a valuable tool for studying various phenomena, and further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis of 4-Ethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid and the reduction of 4-Ethylundec-10-en-1-ol. The former method is commonly used in industrial settings, while the latter is preferred for laboratory research due to its higher purity.
Applications De Recherche Scientifique
4-Ethylundecane has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a reagent in organic synthesis, and as a model compound for studying the behavior of hydrocarbons in the environment.
Propriétés
Numéro CAS |
17312-59-3 |
|---|---|
Nom du produit |
4-Ethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
4-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-12-13(6-3)11-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
MVVIXMNNJWGWHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)CCC |
SMILES canonique |
CCCCCCCC(CC)CCC |
Synonymes |
4-Ethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



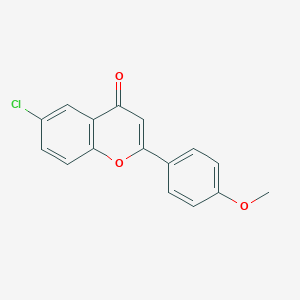
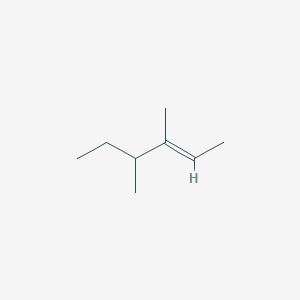
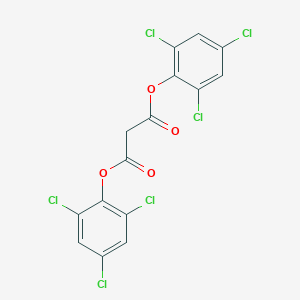
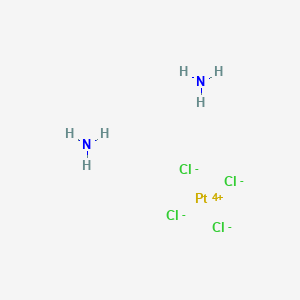
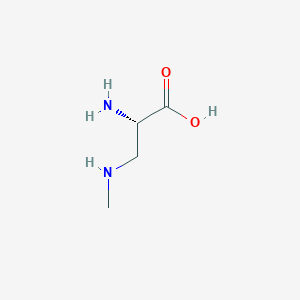
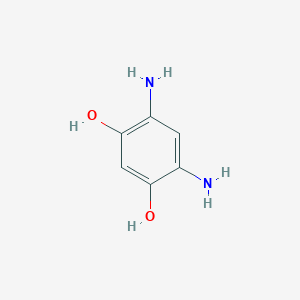
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
